1,4-Dimethoxy-2-naphthaldehyde
Overview
Description
Synthesis Analysis
The compound has been mentioned in the context of synthesis of polyunsaturated lipids . A new benzyl-type protecting group, 1,4-Dimethoxynaphthalene-2-methyl (‘DIMON’), for hydroxyl functions can be selectively removed under oxidative conditions without damaging polyunsaturated fatty acyl groups . The synthesis included a telescoped process from 1,4-dimethoxy-2-fluorobenzene and 2,4,6-triisopropylbromobenzene, followed by reacting with chlorodicyclohexylphosphine .
Molecular Structure Analysis
The molecular structure of a compound is crucial in determining its properties and reactivity. Unfortunately, the exact molecular structure of “1,4-Dimethoxy-2-naphthaldehyde” is not clearly mentioned in the search results .
Chemical Reactions Analysis
The compound has been used as a protecting group in the synthesis of polyunsaturated lipids . It can be selectively removed under oxidative conditions without damaging polyunsaturated fatty acyl groups .
Scientific Research Applications
Natural Product Research and Chemical Composition
The roots of Diospyros assimilis have been studied for their chemical constituents, revealing the presence of various 2-naphthaldehydes, including derivatives of 1,4-Dimethoxy-2-naphthaldehyde. These compounds have been isolated and structurally characterized through spectroscopic analysis, contributing to the understanding of natural product chemistry and biodiversity (Ganapaty et al., 2006).Antiprotozoal Activity
Some derivatives of this compound exhibit antiprotozoal activity. In vitro studies against protozoan parasites like Trypanosoma and Leishmania show that these compounds can inhibit the growth of these pathogens, indicating their potential use in treating protozoal infections (Ganapaty et al., 2006).Nucleophile-Electrophile Interactions
Research into the structural behavior of naphthaldehydes, including derivatives like 4,8-Dimethoxy-1-naphthaldehyde, has provided insights into nucleophile-electrophile interactions in these compounds. This research is important for understanding the chemical properties and reactivity of naphthalene derivatives in various applications (Gallucci et al., 1998).Synthesis of Bioreductive Alkylating Agents
This compound has been used in the synthesis of oxiranylquinones, which are potential bioreductive alkylating agents. These agents could have applications in the development of new therapeutic compounds (Syper et al., 1983).Tautomerism and Proton Transfer Studies
Studies on the tautomerism and proton transfer of naphthaldehydes, including 4-hydroxy-1-naphthaldehyde, have revealed concentration-dependent deprotonation and intramolecular proton transfer. These findings are significant in the field of physical chemistry and molecular spectroscopy (Manolova et al., 2015).Nonlinear Optical Properties
Derivatives of this compound have been studied for their nonlinear optical properties. For instance, azo dye 1-(2, 5-Dimethoxy-phenylazo)-naphthalen-2-ol exhibits third-order nonlinear optical properties, relevant to applications in optoelectronics and photonics (Sreenath et al., 2018).Synthesis of Bioactive Compounds
The synthesis of bioactive compounds like 4,9-dimethoxynaphthalide, which exhibits antifungal activity, has been achieved using intermediates derived from this compound. This highlights its role in medicinal chemistry and drug development (Walunj et al., 2020).Development of Chemical Sensors
2-Hydroxy-1-naphthaldehyde, a related compound, is widely used for synthesizing various fluorescent chemosensors. It serves as a functionalized backbone for the detection of different cations and anions, demonstrating the utility of naphthaldehyde derivatives in sensor technology (Das & Goswami, 2017).
Properties
IUPAC Name |
1,4-dimethoxynaphthalene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-15-12-7-9(8-14)13(16-2)11-6-4-3-5-10(11)12/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGWYDUJJIGJSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=CC=CC=C21)OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442098 | |
Record name | 1,4-dimethoxy-2-naphthaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10442098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75965-83-2 | |
Record name | 1,4-dimethoxy-2-naphthaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10442098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis method used to produce 4,9-dimethoxynaphthalide (4,9-DMN) in the study?
A1: The research presents a novel, simplified synthesis route for 4,9-DMN, a compound analogous to naturally occurring naphthalene lactones. [] The key difference in this method is the avoidance of a lithiation step, which can be complex and require specialized reagents. Instead, the researchers utilize a base-catalyzed oxidative cyclization of 3-(bromomethyl)-1,4-dimethoxy-2-naphthaldehyde. This approach provides a more accessible and potentially scalable method for synthesizing 4,9-DMN. []
Q2: What potential biological applications does the synthesized 4,9-DMN possess?
A2: Preliminary biological evaluations demonstrate that 4,9-DMN exhibits promising antifungal activity against Candida albicans. [] Additionally, the compound shows relatively low toxicity towards the MCF-7 breast cancer cell line, with an IC50 value below 250 µM. [] This suggests 4,9-DMN could be a potential candidate for further development as an antifungal agent or warrant further investigation for potential anticancer properties.
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